
Aluminum ammonium fluoride phosphate
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Overview
Description
Aluminum ammonium fluoride phosphate is a complex inorganic compound that combines the properties of aluminum, ammonium, fluoride, and phosphate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum ammonium fluoride phosphate typically involves the reaction of aluminum salts with ammonium fluoride and phosphate sources. One common method is to dissolve aluminum sulfate and ammonium phosphate in hot water, followed by the addition of ammonium fluoride. The reaction mixture is then heated to promote the formation of the desired compound, which precipitates out of the solution .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, purification, and drying to obtain the final product in a crystalline form .
Chemical Reactions Analysis
Types of Reactions
Aluminum ammonium fluoride phosphate can undergo various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the aluminum ion can change its oxidation state.
Substitution: Fluoride ions in the compound can be substituted by other halides or anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of fluoride ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce aluminum chloride, ammonium chloride, and phosphoric acid .
Scientific Research Applications
Chemistry
In chemistry, aluminum ammonium fluoride phosphate is used as a reagent in various synthesis reactions and as a catalyst in certain processes. Its unique properties make it valuable for studying reaction mechanisms and developing new materials .
Biology and Medicine
In biology and medicine, the compound is used in research related to enzyme activity and signal transduction. Aluminum fluoride complexes are known to mimic phosphate groups, making them useful in studying phosphoryl transfer reactions and enzyme kinetics .
Industry
Industrially, this compound is used in the production of specialized ceramics and glass materials. Its ability to influence the properties of these materials makes it valuable in manufacturing processes .
Mechanism of Action
The mechanism of action of aluminum ammonium fluoride phosphate involves its interaction with various molecular targets, particularly enzymes involved in phosphoryl transfer reactions. The compound can mimic the structure of phosphate groups, allowing it to inhibit or activate specific enzymes. This property is particularly useful in studying the mechanisms of GTPases and ATPases, which are critical for cellular energy metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Aluminum Fluoride: Similar in structure but lacks the ammonium and phosphate components.
Ammonium Phosphate: Contains ammonium and phosphate but lacks aluminum and fluoride.
Sodium Aluminum Phosphate: Used in food processing and has different chemical properties compared to aluminum ammonium fluoride phosphate.
Uniqueness
This compound is unique due to its combination of aluminum, ammonium, fluoride, and phosphate ions. This combination imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry .
Q & A
Basic Research Questions
Q. What synthesis methods are optimal for preparing aluminum ammonium fluoride phosphate, and how do parameters influence crystallinity?
- Methodological Answer : Synthesis typically involves co-precipitation or sol-gel methods. For example, aluminum can be introduced via aluminum nitrate or chloride salts into ammonium phosphate solutions under controlled pH (5–7). Temperature (80–120°C) and aging time (12–24 hrs) critically affect crystallinity, as shown by XRD patterns . Post-synthesis annealing (200–400°C) enhances phase purity, with SEM revealing granular morphologies .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Use XRD to confirm phase purity (e.g., distinguishing monetite or quartz impurities) . FTIR identifies functional groups (e.g., P–O–Al bonds at 900–1100 cm⁻¹). BET analysis quantifies surface area (critical for adsorption applications), while TGA assesses thermal stability up to 500°C .
Q. How does aluminum incorporation enhance fluoride adsorption in phosphate-based matrices?
- Methodological Answer : Aluminum introduces Lewis acid sites (Al³⁺) that bind fluoride ions via electrostatic interactions. In magnesium phosphate cement, 5–10 wt% Al increases adsorption capacity to 4.84 mg/g. Kinetic studies (pseudo-second-order models) and isotherm fitting (Langmuir for monolayer adsorption) validate mechanisms .
Advanced Research Questions
Q. How do interphase interactions between ammonium fluoride and phosphate matrices affect electrochemical or catalytic properties?
- Methodological Answer : Advanced XPS analysis reveals fluoride-induced passivation layers on aluminum phosphate surfaces, altering charge transfer kinetics. DFT calculations (e.g., using VASP) model adsorption energies (e.g., F⁻ on Al sites: −1.2 eV) and electron localization, critical for battery or catalysis applications .
Q. What strategies resolve contradictions in adsorption data between Langmuir and Freundlich models for fluoride capture?
- Methodological Answer : Discrepancies arise from heterogeneous vs. homogeneous surfaces. Use error analysis (R², χ²) and Akaike information criterion (AIC) to prioritize models. For aluminum-modified cements, Langmuir fits better (R² > 0.98), indicating monolayer adsorption, while Freundlich may apply at higher fluoride concentrations (>10 mg/L) .
Q. How can impurities like sulfate or nickel in this compound be quantified, and what thresholds ensure material reliability?
- Methodological Answer : Employ ion chromatography (detection limit: 0.1 ppm) for sulfate and ICP-MS for metals (e.g., Ni: <5 ppm per JECFA guidelines). Sample digestion in HNO₃/HF (1:3) ensures complete dissolution. Cross-validate with colorimetric assays (e.g., Phosphate reagent A/B for phosphate quantification) .
Q. What computational approaches predict the stability of this compound under aqueous or high-temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., LAMMPS) with reactive forcefields (ReaxFF) model hydrolysis pathways. Thermodynamic stability is confirmed via Gibbs free energy calculations (ΔG < 0) for hydration reactions. Experimental validation uses leaching tests (e.g., 24-hr immersion in pH 4–10 buffers) .
Q. Methodological Best Practices
Q. What safety protocols are critical when handling ammonium fluoride in synthesis?
- Methodological Answer : Use corrosion-resistant equipment (PTFE or HDPE) and fume hoods to prevent HF release. Personal protective equipment (PPE) includes nitrile gloves and face shields. Neutralize waste with Ca(OH)₂ to precipitate fluoride .
Q. How can researchers optimize fluoride adsorption experiments to avoid common pitfalls?
- Methodological Answer : Control ionic strength (0.01 M NaCl) to minimize interference. Pre-equilibrate adsorbents in target pH buffers (4–9) for 1 hr. Use batch studies with triplicate sampling and blanks to correct for ambient fluoride. Validate with ion-selective electrodes or spectrophotometry (SPADNS method) .
Properties
CAS No. |
11095-65-1 |
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Molecular Formula |
AlFH4NO4P |
Molecular Weight |
158.990 g/mol |
IUPAC Name |
aluminum;azanium;fluoride;phosphate |
InChI |
InChI=1S/Al.FH.H3N.H3O4P/c;;;1-5(2,3)4/h;1H;1H3;(H3,1,2,3,4)/q+3;;;/p-3 |
InChI Key |
JBIQRNWCAGLZMY-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[F-].[Al+3] |
Origin of Product |
United States |
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